4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine
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Overview
Description
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features both a pyrazoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylpyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazoline ring, leading to different hydrogenated products.
Substitution: The amino group and the methyl group on the pyrazoline ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpyrazole: Shares the pyrazole ring but lacks the pyridine moiety.
2-Amino-4-methylpyridine: Contains the pyridine ring but lacks the pyrazoline structure.
Pyrazolo[1,5-a]pyrimidines: Structurally related compounds with different biological activities.
Uniqueness
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is unique due to its combined pyrazoline and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H12N4/c1-7-6-13(12-9(7)10)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3,(H2,10,12) |
InChI Key |
ZYUKMQCZLDMHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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